1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core with phenethyl and phenyl substituents, and a thione group at the 4-position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions One common method starts with the condensation of 2-aminobenzylamine with benzaldehyde to form a Schiff base This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the tetrahydroquinazoline core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione varies depending on its application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Quinazoline derivatives: Compounds like 2-phenylquinazoline and 4-aminoquinazoline share structural similarities but differ in their substituents and functional groups.
Thioquinazolines: Compounds with a thione group at different positions or with different substituents.
Uniqueness: 1-Phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of substituents and the presence of a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVWUUAWVFUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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